1-Isonicotinoyl-2-(2-thenoyl)hydrazine
Overview
Description
1-Isonicotinoyl-2-(2-thenoyl)hydrazine is a hydrazone derivative known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isonicotinoyl-2-(2-thenoyl)hydrazine typically involves the reaction of isonicotinic acid hydrazide with 2-thenoyl chloride. The reaction is carried out in an organic solvent such as acetone or ethanol under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Isonicotinoyl-2-(2-thenoyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed:
Oxidation: Oxidized hydrazone derivatives.
Reduction: Reduced hydrazine compounds.
Substitution: Substituted hydrazone derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Isonicotinoyl-2-(2-thenoyl)hydrazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Isonicotinoyl-2-(2-thenoyl)hydrazine can be compared with other hydrazone derivatives:
Properties
IUPAC Name |
N'-(thiophene-2-carbonyl)pyridine-4-carbohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S/c15-10(8-3-5-12-6-4-8)13-14-11(16)9-2-1-7-17-9/h1-7H,(H,13,15)(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZDRUTWZMGUSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NNC(=O)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70919978 | |
Record name | N-[Hydroxy(thiophen-2-yl)methylidene]pyridine-4-carbohydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70919978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24813895 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
91093-48-0 | |
Record name | Hydrazine, 1-isonicotinoyl-2-(2-thenoyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091093480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[Hydroxy(thiophen-2-yl)methylidene]pyridine-4-carbohydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70919978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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